molecular formula C14H23NO3 B2890663 tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1417551-36-0

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B2890663
CAS No.: 1417551-36-0
M. Wt: 253.342
InChI Key: NDFVBLMGZYGPJV-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a bicyclo[2.2.2]octane core substituted with a formyl (-CHO) group at the 4-position and a tert-butyl carbamate (-NHCOOtBu) protecting group at the 1-position. Synthesis: It is synthesized via Dess-Martin oxidation of tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, yielding 48% after purification by silica gel chromatography . LC/MS data confirm its molecular ion peak at m/z 344 (M+H)+, consistent with the molecular formula C₁₈H₂₅NO₃ . Applications: The formyl group enables further derivatization, such as nucleophilic additions or condensations, making it a versatile intermediate in medicinal chemistry (e.g., for synthesizing pyrrolopyridine derivatives in patent applications) .

Properties

IUPAC Name

tert-butyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFVBLMGZYGPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417551-36-0
Record name tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

Comparison with Similar Compounds

Functional Group Variations

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure used to enhance metabolic stability and binding affinity in drug candidates. Substitutions at the 4-position significantly influence reactivity and applications:

Compound Name Substituent (R) Molecular Formula Key Properties Applications Reference
tert-Butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate -CHO C₁₈H₂₅NO₃ Electrophilic formyl group; LC/MS m/z 344 (M+H)+ Intermediate for imine/amide formation; used in TLR7/8 antagonist synthesis
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate -NH₂ C₁₃H₂₄N₂O₂ Nucleophilic amine; CAS 1630906-54-5 Precursor for peptide coupling or urea derivatives; building block in kinase inhibitors
tert-Butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate -C≡CH C₁₅H₂₃NO₂ Alkyne for click chemistry; CAS 1417551-40-6 Copper-catalyzed cycloadditions; bioconjugation strategies
tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate -CH₂OH C₁₄H₂₅NO₃ Alcohol for oxidation/sulfonation; CAS 1333384-43-2 Precursor to formyl or sulfonate derivatives (e.g., intermediates in MHV370 synthesis)
tert-Butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate -CH₂NH₂ C₁₅H₂₈N₂O₂ Bifunctional amine; CAS 219996-52-8 Dual-site functionalization in peptide mimetics

Stability and Physicochemical Properties

  • Lipophilicity : The tert-butyl carbamate group enhances solubility in organic solvents, while the bicyclo[2.2.2]octane core reduces conformational flexibility, improving metabolic stability.
  • Thermal Stability: All derivatives exhibit stability up to 120°C (e.g., during Mitsunobu reactions or Pd-catalyzed couplings) .
  • Chromatographic Behavior : Elution gradients (e.g., 0–80% EtOAc/hexane) resolve regioisomers, as seen in pyrazolo[4,3-c]pyridine syntheses .

Patent and Preclinical Relevance

  • The formyl derivative is pivotal in synthesizing TLR7/8 antagonists (e.g., MHV370 for lupus therapy) and pyrrolopyridine-based kinase inhibitors .

Biological Activity

Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in relation to neuroprotection and enzyme inhibition. This article explores its biological activity, supported by research findings, case studies, and relevant data.

  • Molecular Formula : C15_{15}H28_{28}N2_2O2_2
  • Molecular Weight : 268.4 g/mol
  • CAS Number : 219996-52-8

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : This compound has been shown to inhibit β-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, leading to reduced amyloid beta peptide aggregation, which is a hallmark of Alzheimer's disease. The reported IC50_{50} value for this inhibition is approximately 15.4 nM .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, with a Ki value of 0.17 μM. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions affected by neurodegenerative diseases .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocyte cells from apoptosis induced by amyloid beta peptides (Aβ142_{1-42}). When treated with Aβ142_{1-42}, cell viability dropped significantly; however, co-treatment with the compound improved cell viability from 43.78% to 62.98% .

In Vivo Studies

In animal models, the compound's effectiveness was assessed following scopolamine administration, which induces oxidative stress and cognitive deficits. While it showed some protective effects against oxidative stress, the results were not statistically significant compared to established treatments like galantamine .

Case Studies

In a comparative study involving various compounds targeting similar pathways, this compound demonstrated moderate efficacy in reducing inflammatory markers such as TNF-α in astrocytes exposed to Aβ142_{1-42}. However, the reduction was not sufficient to achieve statistical significance when compared to controls .

Data Summary

Activity Outcome
β-secretase InhibitionIC50_{50} = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Cell Viability ImprovementFrom 43.78% to 62.98% with Aβ142_{1-42} co-treatment
TNF-α ReductionModerate reduction observed but not statistically significant

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